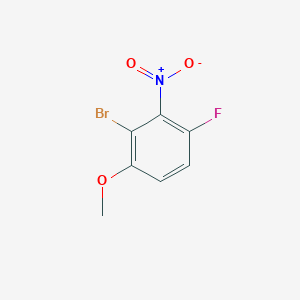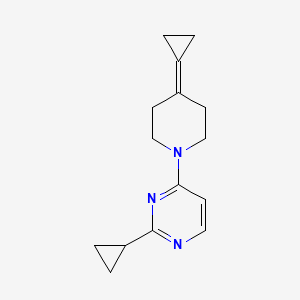
2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and pharmaceutical applications. Pyrimidine derivatives are known for their roles as key components in nucleic acids and as scaffolds in medicinal chemistry for the development of drugs targeting various diseases, including cancer, bacterial infections, and neurodegenerative disorders.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions, including cyclization and condensation processes. For instance, the synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as CDK1 inhibitors involved a Pd(II) catalyzed coupling reaction . Similarly, a one-step synthesis approach was developed for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines using a three-component condensation . Although the specific synthesis of "2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine" is not detailed in the provided papers, these methods suggest potential pathways that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, a trifluoromethyl pyrimidine, was determined to understand its interactions . Molecular modeling studies have also been used to predict the binding and activity of pyrimidine derivatives, such as in the case of dual cholinesterase and Aβ-aggregation inhibitors . These studies highlight the importance of the substituents at the C-2 and C-4 positions of the pyrimidine ring for activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. The synthesis of substituted pyrido[1,2-a]pyrimidines from 2-arylmethylidene-3-fluoroalkyl-oxopropionates involved cyclocondensation reactions . Additionally, the cyclization of 2-cyanamino-4,6-diphenylpyridine-3-carbonitrile by hydrogen halides was used to produce pyrido[2,3-d]pyrimidines . These reactions demonstrate the chemical versatility of pyrimidine derivatives and their potential for generating diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents and structural features. For instance, the presence of a trifluoromethyl group can significantly affect the electronic properties and reactivity of the pyrimidine ring . The introduction of cyclopropyl groups, as in the compound of interest, would likely impact the compound's steric and electronic characteristics, potentially affecting its biological activity and pharmacokinetic properties.
科学的研究の応用
Chemical Synthesis and Biological Activity
The research on pyrimidine derivatives, including those structurally related to 2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine, has shown significant biological activities and potential applications in various fields. These compounds have been synthesized and investigated for their potential as herbicidal agents, particularly effective in cotton and sunflower after pre-emergence application, indicating the agricultural applications of pyrimidine derivatives (Krämer, 1997). Moreover, the role of pyrimidine compounds in DNA repair mechanisms, specifically in the photoreactivation process where DNA photolyase uses visible light to repair UV-induced DNA damage, underscores their importance in understanding cellular repair processes and developing therapeutic strategies against UV-induced cellular damage (Sancar, 1994).
Pharmacological Applications
Pyrimidine derivatives have been explored for their pharmacological applications, including their role as ASK1 inhibitors in treating inflammation and pain. This indicates the potential utility of these compounds in managing conditions like osteoarthritis and neuropathic pain (Norman, 2012). Additionally, the development of novel 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors highlights their potential in Alzheimer's disease (AD) treatment, addressing multiple pathological routes in AD (Mohamed et al., 2011).
Advanced Materials and Chemical Synthesis
The research has extended into the synthesis of structurally diverse polycyclic fused and spiro-4-aminopyridines from pyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis and their potential applications in life sciences and catalysis (Duret et al., 2017). Furthermore, the exploration of pyrido and pyrimido derivatives as antiviral agents against herpes simplex virus (HSV) suggests the medicinal chemistry applications of pyrimidine derivatives in developing new antiviral therapies (Nasr & Gineinah, 2002).
Safety and Hazards
特性
IUPAC Name |
2-cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-11(1)12-6-9-18(10-7-12)14-5-8-16-15(17-14)13-3-4-13/h5,8,13H,1-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDXYNMVRCHNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(=C4CC4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

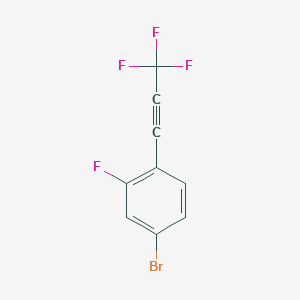
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
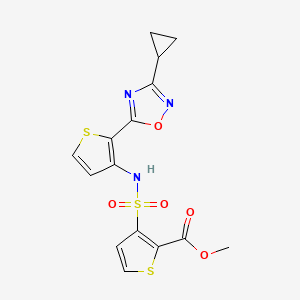
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)
![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)
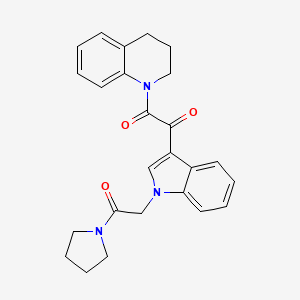
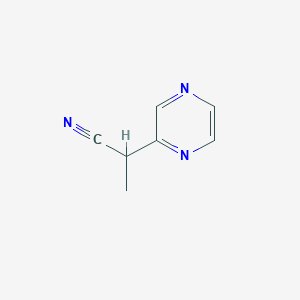

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
